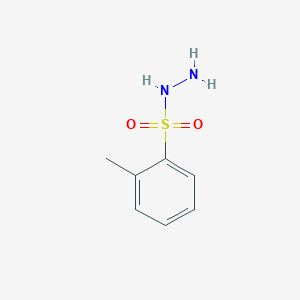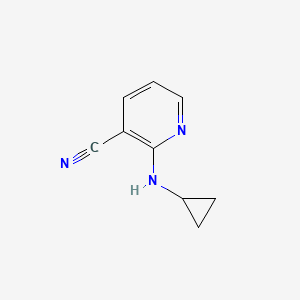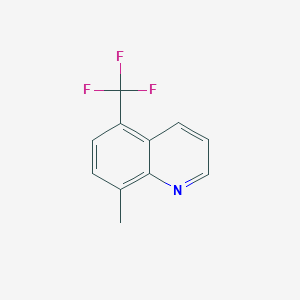
8-Methyl-5-(trifluoromethyl)quinoline
Übersicht
Beschreibung
8-Methyl-5-(trifluoromethyl)quinoline is a quinoline derivative with the molecular formula C11H8F3N . It has a molecular weight of 211.18 g/mol . The compound is used for research and development purposes .
Molecular Structure Analysis
The InChI string of 8-Methyl-5-(trifluoromethyl)quinoline isInChI=1S/C11H8F3N/c1-7-4-5-9 (11 (12,13)14)8-3-2-6-15-10 (7)8/h2-6H,1H3 . The Canonical SMILES is CC1=C2C (=C (C=C1)C (F) (F)F)C=CC=N2 . Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Methyl-5-(trifluoromethyl)quinoline include a molecular weight of 211.18 g/mol, an exact mass of 211.06088375 g/mol, and a monoisotopic mass of 211.06088375 g/mol . The compound has a topological polar surface area of 12.9 Ų and a heavy atom count of 15 .Wissenschaftliche Forschungsanwendungen
Antimalarial Applications
8-Methyl-5-(trifluoromethyl)quinoline and its analogues have been explored for antimalarial properties. For instance, certain analogues of this compound have demonstrated significant suppressive and prophylactic antimalarial activity, with some showing higher activity and lower toxicity than their parent compounds (Lamontagne, Blumbergs, & Smith, 1989).
Antimicrobial Activities
Some derivatives of 8-Methyl-5-(trifluoromethyl)quinoline have been synthesized for potential antimicrobial applications. These derivatives have been screened for antibacterial and antifungal activities, showing promising results in inhibiting the growth of various microbial strains (Holla et al., 2006).
Anti-Breast Cancer Activities
Research has also been conducted on substituted quinolines for their potential use in treating breast cancer. Various quinoline derivatives have been synthesized and evaluated, with some showing significant efficacy in inhibiting breast cancer cell viability (Shi et al., 2008).
Synthesis and Characterization in Chemistry
The synthesis and characterization of various 8-Methyl-5-(trifluoromethyl)quinoline derivatives, such as substituted 1,2,3-triazoles, have been studied. These compounds were characterized using techniques like IR, NMR, and mass spectral data and were evaluated for their antimicrobial activity (Holla et al., 2005).
Interaction with Other Compounds
The interaction of N-methyl 8-hydroxy quinoline methyl sulphate, a derivative of quinoline, with other compounds like sepiolite has been investigated for potential applications such as sunburn protection (Hoyo, Rives, & Vicente, 1993).
Metabolism and Drug Development
Studies on the metabolism of 8-aminoquinoline antimalarial agents and their derivatives have been conducted, providing valuable information for the development of new drugs (Idowu, Peggins, Brewer, & Kelley, 1995).
Safety And Hazards
Eigenschaften
IUPAC Name |
8-methyl-5-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N/c1-7-4-5-9(11(12,13)14)8-3-2-6-15-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMJNBHDCKQLKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(F)(F)F)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470122 | |
| Record name | 8-methyl-5-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-5-(trifluoromethyl)quinoline | |
CAS RN |
868668-58-0 | |
| Record name | 8-methyl-5-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



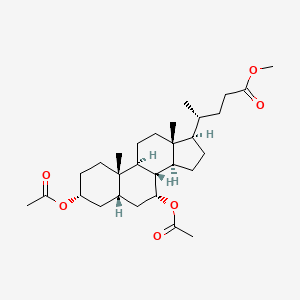
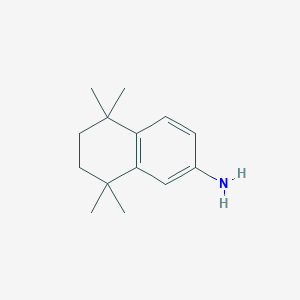
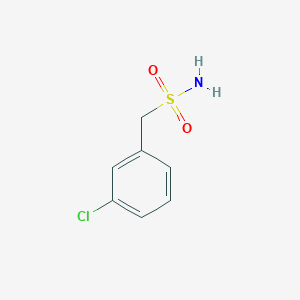
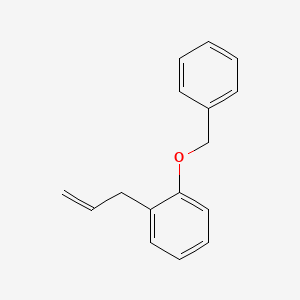
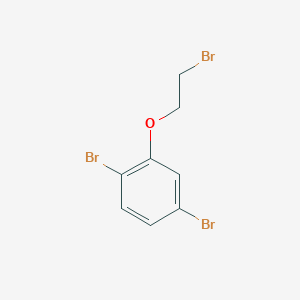
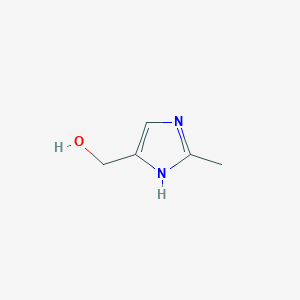
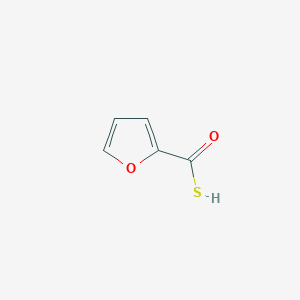
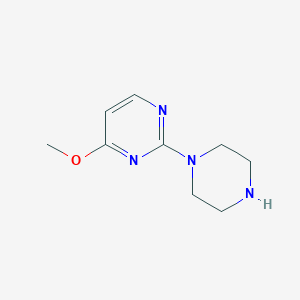
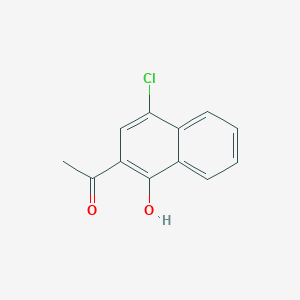
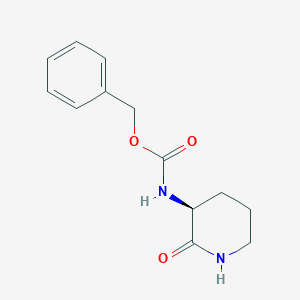
![4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1354228.png)
![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1354229.png)
